![molecular formula C14H12FNO2 B7475159 Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone, also known as AFM11, is a small molecule drug that belongs to the class of bispecific antibodies. It is designed to target CD19-positive cancer cells and T cells, thereby inducing the immune system to attack cancer cells. AFM11 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.
Mecanismo De Acción
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone works by binding to CD19-positive cancer cells and CD3-positive T cells simultaneously, thereby bringing the T cells in close proximity to the cancer cells. This leads to the activation of the T cells, which then attack the cancer cells. Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has a dual mechanism of action, as it not only induces T cell-mediated cytotoxicity but also enhances the release of cytokines and chemokines, which further stimulate the immune system.
Biochemical and Physiological Effects
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has been shown to induce potent cytotoxicity against CD19-positive cancer cells in vitro and in vivo. It also enhances the activation and proliferation of T cells, leading to a sustained anti-tumor response. Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has a favorable pharmacokinetic profile, with a half-life of approximately 1-2 days in humans. It is well-tolerated in preclinical models and has shown minimal toxicity in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has several advantages for laboratory experiments, including its potent anti-tumor activity, favorable safety profile, and dual mechanism of action. However, the synthesis of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is a complex process that requires specialized equipment and expertise. In addition, the cost of producing Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is high, which may limit its use in certain experiments.
Direcciones Futuras
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has shown promising results in preclinical and clinical studies, and several future directions are being explored. These include the evaluation of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone in combination with other anti-cancer agents, the development of new linker molecules to improve the pharmacokinetic properties of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone, and the exploration of new indications for Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone beyond CD19-positive malignancies. Further research is needed to fully elucidate the potential of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone as a novel cancer therapy.
Métodos De Síntesis
The synthesis of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone involves the coupling of two different monoclonal antibodies, one targeting CD19 and the other targeting CD3, through a linker molecule. The linker molecule contains the Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone moiety, which is responsible for binding to CD19-positive cancer cells. The synthesis of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has been extensively studied in preclinical models of hematological malignancies, including acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL). In these studies, Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has shown potent anti-tumor activity and a favorable safety profile. Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is also being evaluated in clinical trials for the treatment of ALL and NHL, as well as other CD19-positive malignancies.
Propiedades
IUPAC Name |
azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-5-2-1-4-10(11)12-6-7-13(18-12)14(17)16-8-3-9-16/h1-2,4-7H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQXNERHIBMMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)
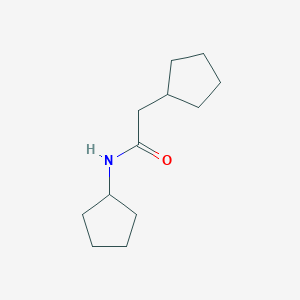
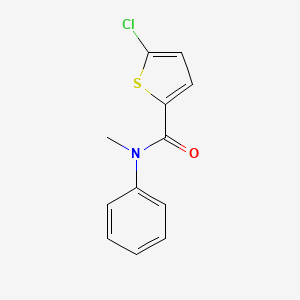
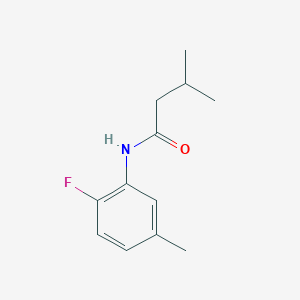
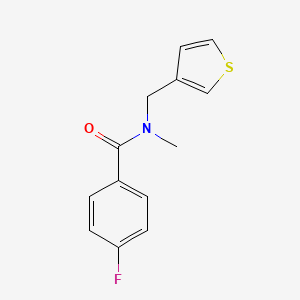
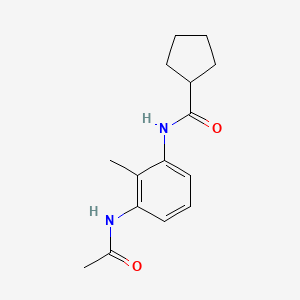
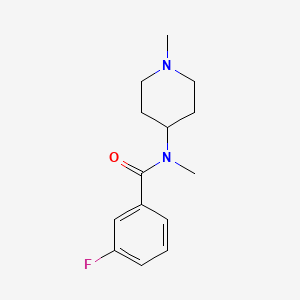
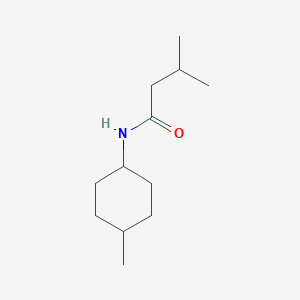
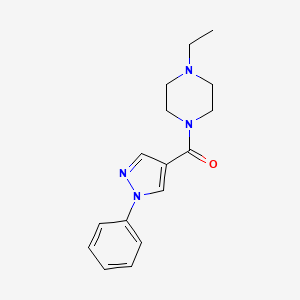
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)
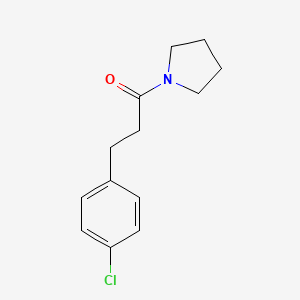
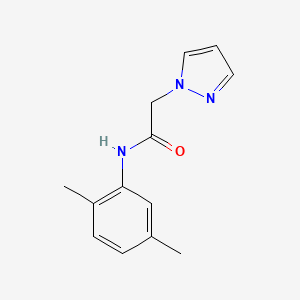
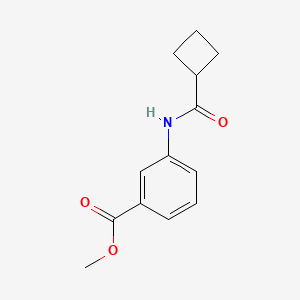
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)